7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione
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Description
“7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione” is a chemical compound with the molecular formula C19H16N4O2S2 . Unfortunately, there’s not much detailed description available for this compound .
Molecular Structure Analysis
The molecular weight of this compound is 396.493 . For more detailed structural analysis, you may need to refer to specialized databases or literature .Scientific Research Applications
1. Applications in the Pharmaceutical Industry
7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione and similar spirocyclic compounds have significant potential in pharmaceutical applications. They are utilized as active pharmaceutical ingredients, catalysts in synthesizing active enantiomers, or as surface modifiers on silica particles for resolving enantiomers (Liang et al., 2008).
2. Crystal Structure and Characterization
Research has been conducted on the crystal structure and characterization of related compounds, providing insights into their physical properties and potential applications in various fields, including pharmaceuticals and materials science (Zhu, 2011).
3. Synthesis and Characterization of Derivatives
Studies have focused on the synthesis and characterization of various oxime derivatives of heterocyclic spiro compounds. These compounds are analyzed using techniques like UV, IR, NMR, and mass spectral data, highlighting their potential in scientific research and applications (Rahman et al., 2013).
4. NMR Analysis Guided by Crystal X-Ray Diffraction
Detailed NMR analysis, guided by crystal X-ray diffraction, has been conducted on spiro compounds. This approach aids in understanding the stereoscopic structures and the discrimination of hydrogens and carbons in these compounds, which is crucial for their practical applications (Sun et al., 2010).
5. Enhanced Reactivity in Chemical Reactions
Some spiro compounds, including derivatives of this compound, have shown enhanced reactivity in specific chemical reactions like the Castagnoli-Cushman reaction with imines. This enhanced reactivity expands the scope of these compounds in chemical synthesis (Rashevskii et al., 2020).
Properties
IUPAC Name |
7,11-diphenyl-3,9-bis(sulfanylidene)-2,4,8,10-tetrazaspiro[5.5]undecane-1,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-15-19(16(25)23-18(27)22-15)13(11-7-3-1-4-8-11)20-17(26)21-14(19)12-9-5-2-6-10-12/h1-10,13-14H,(H2,20,21,26)(H2,22,23,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVOZJUUXROJCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3(C(NC(=S)N2)C4=CC=CC=C4)C(=O)NC(=S)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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